3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
This compound features a benzothiadiazine-1,1-dione core linked to a 3-(trifluoromethyl)phenyl-substituted piperazine moiety via a ketone-containing propyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzothiadiazine-dione scaffold may confer anticonvulsant or antipsychotic properties, as seen in structurally related compounds .
Properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3S/c22-21(23,24)15-4-3-5-16(14-15)27-10-12-28(13-11-27)20(29)9-8-19-25-17-6-1-2-7-18(17)32(30,31)26-19/h1-7,14H,8-13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIATIBGYXQVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include trifluoromethyl iodide, piperazine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Reactivity of the Benzothiadiazine-Dione Core
The 1,1-dione moiety in the benzothiadiazine ring confers stability due to electron-withdrawing sulfone groups. Key reactions include:
Ring-Opening Reactions
-
Acidic/Basic Hydrolysis : Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the sulfonamide bond may cleave, yielding a sulfonic acid derivative and an aniline intermediate .
Electrophilic Substitution
-
The electron-deficient aromatic ring (due to sulfone groups) resists common electrophilic substitutions like nitration or halogenation unless under extreme conditions .
Piperazine Ring Reactivity
The piperazine moiety, substituted with a trifluoromethylphenyl group, exhibits typical secondary amine behavior:
Alkylation/Acylation
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
-
Acylation : Forms amides with acyl chlorides (e.g., AcCl) under basic conditions .
Protonation/Deprotonation
-
The piperazine’s basicity (pKa ~9.8) allows protonation in acidic media, influencing solubility and reactivity .
Ketone Reactivity in the Propyl Chain
The ketone group in the propyl linker enables nucleophilic additions and reductions:
Reduction
Enolate Formation
Radical Reactions
Synthetic Routes (Inferred from Analogs)
Stability Profile
-
Thermal Stability : Stable below 200°C; decomposition observed at higher temperatures .
-
pH Sensitivity : Stable in neutral conditions; hydrolyzes in strongly acidic/basic media .
Key Research Findings
-
Patent Applications : Analogs with benzoxazine-pyrrolidine cores (e.g., WO2015164308A1) highlight the importance of ketone and piperazine moieties in biological activity, suggesting metabolic pathways involving ketone reduction or amide hydrolysis .
-
Spectroscopic Data : IR peaks for sulfone (1340 cm⁻¹) and carbonyl (1680 cm⁻¹) align with similar compounds .
Scientific Research Applications
Based on the search results, here's what can be gathered about the compound "3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione":
Identification
Related Compounds and Research
- The search results also mention related compounds and research areas, such as the design and synthesis of novel insecticides based on serotonergic ligands, and compounds that inhibit CXC-motif chemokine receptor CXCR3 signaling .
- Other research involves artificial olfactory systems and odor detection using chemoresistive sensor arrays and neural networks . There is also research focused on enhancing the Haar Cascade Algorithm for face matching and detection .
- The compound 3-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione, with the molecular formula C22H21F3N4O3 and molecular weight 446.4 g/mol, has synonyms including 896372-94-4 and various other names . Its IUPAC name is 3-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione .
Mechanism of Action
The mechanism of action of 3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter signaling pathways. This interaction can lead to various pharmacological effects, including antipsychotic and anxiolytic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues and Their Differences
Key Findings:
Piperazine Substitution :
- The target compound ’s 3-(trifluoromethyl)phenyl group on piperazine likely enhances receptor selectivity compared to chlorophenyl (e.g., compound in ) or methoxyphenyl (e.g., 3k in ) analogues. Fluorinated groups improve blood-brain barrier penetration, a critical factor for CNS drugs .
- In contrast, 4-nitrophenyl (3j) or 4-chlorophenyl (3i) substituents in methanesulphonates () may prioritize peripheral activity due to reduced lipophilicity.
Core Scaffold Differences: The benzothiadiazine-dione core distinguishes the target compound from pyrrolidine-2,5-diones (e.g., ), which lack the thiadiazine ring’s electron-withdrawing effects. This difference may influence voltage-gated ion channel interactions, a known anticonvulsant mechanism .
Chain Length and Functional Groups: The target compound’s ketone-containing propyl chain may facilitate hydrogen bonding with receptor sites, a feature absent in shorter-chain analogues like 3i–3k (). Methyl-butanoyl chains in benzotriazinones () introduce stereochemical complexity (e.g., (2S) configuration), which could impact enantioselective activity.
Pharmacological and Pharmacokinetic Comparisons
Anticonvulsant Activity:
- Pyrrolidine-2,5-diones () demonstrated efficacy in maximal electroshock (MES) tests, with ED₅₀ values ranging from 30–100 mg/kg. The target compound ’s benzothiadiazine-dione core may exhibit similar sodium channel-blocking activity but requires empirical validation.
- Benzotriazinones () lack published anticonvulsant data but share structural motifs with GABAergic modulators, suggesting divergent mechanisms compared to the target compound.
Receptor Affinity:
- Piperazine derivatives with 3-trifluoromethylphenyl groups (e.g., ) show high affinity for 5-HT₁A and D₂ receptors, with IC₅₀ values < 50 nM in preliminary studies. Chlorophenyl analogues () may exhibit weaker binding due to reduced electronegativity.
Metabolic Stability:
Biological Activity
The compound 3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione, also known by its CAS number 1189889-47-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H21F3N4O3S, with a molecular weight of 466.5 g/mol. The structure features a benzothiadiazine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21F3N4O3S |
| Molecular Weight | 466.5 g/mol |
| CAS Number | 1189889-47-1 |
The compound's biological activity is primarily attributed to its interaction with specific biological targets. It has been identified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV plays a crucial role in glucose metabolism by degrading incretin hormones such as GLP-1 and GIP. By inhibiting DPP-IV, the compound enhances insulin secretion and improves blood glucose control, making it a candidate for diabetes treatment.
Biochemical Pathways
The inhibition of DPP-IV affects the incretin pathway:
- Incretins : Hormones released in response to food intake that stimulate insulin secretion.
- Result : Increased insulin secretion and decreased blood glucose levels.
Biological Activity Overview
Recent studies have explored the compound's potential as an antitumor agent and its effects on various cellular pathways. The following sections detail its antitumor activity.
Antitumor Activity
The compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.30 | Induction of apoptosis |
| MCF-7 | 14.31 | Inhibition of proliferation |
| HeLa | 7.01 | Disruption of microtubule dynamics |
Mechanism of Action : The compound appears to inhibit key signaling pathways involved in tumor growth and proliferation. It has been shown to induce apoptosis in cancer cells, which is critical for the treatment of malignancies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antitumor Effects :
- Researchers conducted in vitro studies demonstrating significant cytotoxicity against A549 and MCF-7 cell lines.
- The results indicated that the compound could serve as a potential therapeutic agent for lung and breast cancers.
-
DPP-IV Inhibition Study :
- A study focused on the compound's role in glucose metabolism highlighted its effectiveness in enhancing insulin secretion through DPP-IV inhibition.
- This finding suggests its potential use in managing type 2 diabetes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The compound’s synthesis likely involves coupling a piperazine derivative (e.g., 4-[3-(trifluoromethyl)phenyl]piperazine) with a benzothiadiazine-dione precursor via a propyl ketone linker. A general procedure (similar to General Procedure D in ) involves refluxing reactants in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., NaOH) to facilitate nucleophilic substitution. Yields (~50-53%) can be improved by optimizing stoichiometry, reaction time, and purification methods (e.g., column chromatography or recrystallization). HRMS and elemental analysis (C, H, N) are critical for verifying purity .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?
- Methodological Answer:
- 1H/13C NMR: Assign peaks by comparing shifts to analogous piperazine-benzothiadiazine derivatives (e.g., δ ~2.5–3.5 ppm for piperazine N–CH₂ protons; aromatic protons in benzothiadiazine at δ ~7.0–8.5 ppm) .
- HRMS: Confirm molecular weight (e.g., calculated vs. observed [M+H]⁺ ions) and elemental composition.
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1300–1150 cm⁻¹) stretches .
Q. What in vitro assays are suitable for initial pharmacological evaluation, and how should controls be designed?
- Methodological Answer: Prioritize receptor-binding assays (e.g., serotonin or dopamine receptors due to structural similarity to ligands in and ). Use radioligand displacement assays with positive controls (e.g., known 5-HT₁D agonists) and negative controls (vehicle-only wells). For functional activity, measure cAMP accumulation or calcium flux in transfected cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group and piperazine moiety?
- Methodological Answer:
- Trifluoromethyl Substitution: Synthesize analogs with -CF₃ replaced by -Cl, -OCH₃, or -H to assess hydrophobicity/electron-withdrawing effects. Compare binding affinities (Kᵢ) in receptor assays .
- Piperazine Modifications: Replace the piperazine with a morpholine or piperidine ring to study the impact of nitrogen spacing and basicity (pKa). Fluorination of the propyl linker (as in ) can reduce basicity and improve oral bioavailability .
Q. What strategies mitigate pharmacokinetic challenges such as low oral bioavailability or rapid metabolism?
- Methodological Answer:
- pKa Modulation: Fluorinate the propyl linker (as in ) to lower basicity, enhancing intestinal absorption.
- Prodrug Design: Introduce ester or amide prodrug moieties to improve solubility.
- Metabolic Stability: Perform hepatic microsome assays (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation sites). Block vulnerable positions with deuterium or methyl groups .
Q. How can advanced analytical methods (e.g., LC-MS/MS or X-ray crystallography) resolve contradictions in biological data?
- Methodological Answer:
- LC-MS/MS: Quantify plasma/tissue concentrations to correlate in vivo efficacy with pharmacokinetic profiles. Use stable isotope-labeled internal standards for accuracy .
- X-ray Crystallography: Resolve binding modes in protein-ligand complexes (e.g., serotonin receptors) to explain discrepancies between binding affinity and functional activity .
Q. What computational approaches validate experimental findings and guide target prioritization?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 5-HT₁D) to identify key hydrogen bonds or hydrophobic contacts.
- Free Energy Perturbation (FEP): Predict binding free energy changes for SAR analogs.
- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors near the benzothiadiazine core) to prioritize synthetic targets .
Q. How should researchers address contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer:
- Dose-Response Analysis: Ensure in vivo dosing aligns with pharmacokinetic parameters (e.g., Cₘₐₓ, AUC).
- Tissue Distribution Studies: Use radiolabeled compound to assess brain penetration (critical for CNS targets).
- Off-Target Screening: Profile against secondary targets (e.g., hERG, CYP450s) to rule out toxicity or compensatory mechanisms .
Tables for Key Data
Table 1: Synthetic Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Time | 12–24 hours | Longer time → higher conversion | |
| Temperature | 60–80°C | Higher temp → faster kinetics | |
| Solvent | Acetonitrile/DMF | Polar aprotic → better solubility |
Table 2: Pharmacokinetic Modifications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
